Methyl 5-(3-hydroxypropyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(3-hydroxypropyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a methyl ester group at the 2-position and a 3-hydroxypropyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-hydroxypropyl)furan-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst to form methyl furan-2-carboxylate. This intermediate is then subjected to a hydroxypropylation reaction using 3-chloropropanol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include esterification of furan-2-carboxylic acid with methanol, followed by hydroxypropylation. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used in the esterification step, while bases like sodium hydroxide or potassium carbonate are employed in the hydroxypropylation step .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-hydroxypropyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(3-hydroxypropyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(3-hydroxypropyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: Lacks the hydroxypropyl group, making it less versatile in chemical reactions.
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Contains a phenyl group instead of a hydroxypropyl group, leading to different chemical and biological properties.
Uniqueness
Methyl 5-(3-hydroxypropyl)furan-2-carboxylate is unique due to the presence of both a hydroxypropyl group and a furan ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 5-(3-hydroxypropyl)furan-2-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-12-9(11)8-5-4-7(13-8)3-2-6-10/h4-5,10H,2-3,6H2,1H3 |
InChI Key |
AYBLITHJVOOKBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CCCO |
Origin of Product |
United States |
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